molecular formula C30H25FN6O3S2 B2644542 N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide CAS No. 393585-92-7

N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide

Cat. No.: B2644542
CAS No.: 393585-92-7
M. Wt: 600.69
InChI Key: WPZHQMHBGZKHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide features a complex polyheterocyclic scaffold, including:

  • A furan-2-carboxamide moiety, known for enhancing bioavailability and target binding in drug design.
  • A 1,2,4-triazole ring, which contributes to metabolic stability and hydrogen-bonding interactions.
  • A sulfanyl-2-oxoethyl linker, which may modulate electronic properties and conformational flexibility.
  • A 4-fluorophenyl group, commonly used to improve pharmacokinetic properties via increased membrane permeability and resistance to oxidative metabolism.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25FN6O3S2/c1-19-6-8-20(9-7-19)24-16-23(26-5-3-15-41-26)35-37(24)28(38)18-42-30-34-33-27(17-32-29(39)25-4-2-14-40-25)36(30)22-12-10-21(31)11-13-22/h2-15,24H,16-18H2,1H3,(H,32,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZHQMHBGZKHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=CO5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25FN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of sulfur and nitrogen atoms in the structure allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diverse functional groups allow it to engage in various binding interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Structural Analogues with Thiophene and Carboxamide Motifs

Key Compounds :

  • Nitrothiophene carboxamides ():
    • N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide and N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide share a thiophene-carboxamide backbone but replace the triazole with a thiazole ring.
    • Biological Activity : Demonstrated antibacterial properties, with purity ranging from 42% to 99.05% .
    • Key Difference : The absence of a triazole-pyrazole system may reduce multitarget engagement compared to the target compound.

Table 1: Physicochemical Properties of Thiophene-Based Analogs

Compound Molecular Formula Purity (%) Key Structural Features
Target Compound C₃₀H₂₅FN₆O₃S₂ (inferred) N/A Triazole, pyrazole, thiophene
Nitrothiophene carboxamide () C₁₆H₁₀F₃N₃O₄S₂ 42–99.05 Thiazole, nitro group, carboxamide

Halogen-Substituted Triazole/Thiazole Derivatives

Key Compounds :

  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ():
    • Features a chloro-substituted aryl group and a fluorophenyl-pyrazole-thiazole system.
    • Biological Activity : Exhibits antimicrobial activity, highlighting the role of halogen substituents in enhancing potency .
    • Comparison : The target compound’s methylphenyl and thiophene groups may offer improved steric and electronic profiles over chloro analogs.

Table 2: Impact of Halogen Substituents on Activity

Compound Substituent Activity (MIC, μg/mL) Key Feature
Chloro derivative () Cl 0.5–2.0 (antimicrobial) Thiazole core, chloroaryl
Target Compound CH₃, S-thiophene N/A Triazole, thiophene, methylphenyl

S-Alkylated 1,2,4-Triazoles with Fluorophenyl Groups

Key Compounds :

  • (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones (): Contain a fluorophenyl-triazole-sulfonyl scaffold. Structural Insight: Tautomerism between thione and thiol forms affects electronic properties and binding interactions. IR spectra confirm the thione form (νC=S at 1247–1255 cm⁻¹) . Comparison: The target compound’s sulfanyl-2-oxoethyl group may similarly influence tautomeric equilibria and receptor binding.

Pyrazole-Carboxamide Derivatives

Key Compounds :

  • 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole]-4-yl}methyl)-1H-pyrazole-4-carboxamide ():
    • Combines pyrazole and carboxamide motifs with fluorophenyl groups.
    • Biological Testing : Evaluated via calcium mobilization assays (EC₅₀ values) and receptor binding (IC₅₀), demonstrating methods applicable to the target compound .

Table 3: Receptor Activity of Pyrazole Analogs

Compound Assay Type EC₅₀/IC₅₀ (nM) Target Receptor
Pyrazole-carboxamide () Calcium mobilization 10–100 NTS1/NTS2
Target Compound Inferred N/A Potential kinase or GPCR

Mechanistic and Computational Insights

  • Structural Similarity and MOA: emphasizes that compounds with shared scaffolds (e.g., oleanolic acid derivatives) often exhibit similar mechanisms of action (MOAs). Molecular docking and transcriptome analysis could predict the target compound’s MOA, particularly if it shares binding motifs with antimicrobial or antitumor analogs .
  • Gene Cluster Parallels: notes that redox-cofactor BGCs in Pseudomonas produce lankacidin C (antitumor activity). While the target compound is synthetic, its heterocyclic system may mimic secondary metabolite interactions .

Biological Activity

N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic compound notable for its diverse biological activities. This compound contains multiple functional groups that contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C33H29FN6O3S2C_{33}H_{29}FN_6O_3S^2. Its structure includes:

  • Furan and Triazole Rings : These heterocycles are known for their biological activity.
  • Thiophene and Pyrazole Moieties : These components enhance the compound's pharmacological properties.

Table 1: Key Structural Features

ComponentDescription
FuranFive-membered ring contributing to reactivity
TriazoleEnhances antimicrobial activity
ThiopheneKnown for anti-inflammatory properties
PyrazoleAssociated with various biological activities

Antimicrobial Properties

Research indicates that derivatives of triazoles and thiophenes exhibit significant antimicrobial activities. In particular, compounds similar to this compound have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating notable inhibition zones and low minimum inhibitory concentrations (MIC) .

Antioxidant Activity

The antioxidant capacity of similar compounds has been evaluated using DPPH and hydroxyl radical scavenging assays. These assays measure the ability of compounds to neutralize free radicals, which are implicated in oxidative stress-related diseases. The results indicate that these compounds can effectively scavenge free radicals, thereby exhibiting potential protective effects against oxidative damage .

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate various biological pathways including signal transduction and metabolic processes .

Case Studies

A study focusing on related triazole derivatives demonstrated their effectiveness against multiple cancer cell lines. The compounds exhibited promising anticancer activity particularly against melanoma and leukemia cell lines. Further exploration into the specific biological targets and pathways affected by these compounds is ongoing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.